2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide
Overview
Description
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 has been extensively studied for its potential as an anti-cancer drug due to its ability to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to developing tumors.
Mechanism of Action
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide works by inhibiting the production of new blood vessels that tumors rely on for growth and survival. It does this by targeting and inhibiting the activity of endothelial cells, which are the cells that line blood vessels. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide specifically targets the enzyme methionine aminopeptidase-2 (MetAP-2), which is involved in the production of proteins necessary for endothelial cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, induce apoptosis (programmed cell death) in cancer cells, and inhibit the migration and invasion of cancer cells. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide in lab experiments is its specificity for MetAP-2, which allows for targeted inhibition of angiogenesis. However, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has also been shown to have off-target effects on other enzymes, which can lead to unwanted side effects. Another limitation of using 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide in lab experiments is its poor solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for research on 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide. One area of research is the development of more potent and selective MetAP-2 inhibitors. Another area of research is the use of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has been shown to have potential in the treatment of other diseases such as rheumatoid arthritis and diabetic retinopathy, so further research in these areas is warranted.
Scientific Research Applications
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit angiogenesis in a variety of cancer types, including prostate, breast, lung, and colon cancer. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy. In addition to its anti-cancer properties, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has been shown to have anti-inflammatory and anti-angiogenic effects in other diseases such as rheumatoid arthritis and diabetic retinopathy.
properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10(24-17-20-14(18)9-15(22)21-17)16(23)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H,19,23)(H3,18,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYJAOORALYPOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC(=CC(=O)N3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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